2,6-Diethoxynaphthalene
Overview
Description
2,6-Diethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethoxy groups attached to the 2nd and 6th positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxynaphthalene typically involves the ethoxylation of 2,6-dihydroxynaphthalene. One common method is the reaction of 2,6-dihydroxynaphthalene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with ethoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethoxylation process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2,6-dihydroxynaphthalene.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-naphthoquinone.
Reduction: Formation of 2,6-dihydroxynaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2,6-Diethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethoxynaphthalene involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ethoxy groups play a crucial role in determining its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 2,6-Dimethoxynaphthalene
- 2,6-Dihydroxynaphthalene
- 2,6-Diethylnaphthalene
Comparison:
- 2,6-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups. It has different reactivity and applications.
- 2,6-Dihydroxynaphthalene: The precursor for 2,6-Diethoxynaphthalene. It has hydroxyl groups instead of ethoxy groups, leading to different chemical properties.
- 2,6-Diethylnaphthalene: Contains ethyl groups instead of ethoxy groups, resulting in different physical and chemical properties.
This compound is unique due to its specific ethoxy substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
2,6-Diethoxynaphthalene (DEN) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings and case studies.
This compound is characterized by two ethoxy groups attached to the naphthalene ring system. Its structure can be represented as follows:
The presence of ethoxy groups significantly influences the compound's solubility and reactivity, making it suitable for various biological interactions.
Biological Activity
1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, demonstrating its potential as a natural antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
2. Antioxidant Activity
DEN has also been studied for its antioxidant properties. It can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Interaction with Biological Receptors
The compound interacts with various enzymes and receptors, modulating their activity. For instance, it has been shown to influence the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism. Such interactions suggest that DEN could be a valuable compound in pharmacological applications.
4. Host-Guest Chemistry
Recent studies have explored the use of DEN in host-guest chemistry applications. Acyclic oligomers derived from DEN have demonstrated significant binding affinities for organic ammonium cations, indicating their potential use in drug delivery systems . The association constants measured were in the range of to , showcasing their effectiveness as host molecules.
Case Studies
Study 1: Antimicrobial Efficacy
In a comparative study of various naphthalene derivatives, this compound was found to exhibit superior antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of other tested compounds, indicating its potential as a lead compound for developing new antimicrobial agents.
Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanism of DEN revealed that it effectively reduces reactive oxygen species (ROS) levels in vitro. The compound's ability to donate electrons was confirmed through DPPH radical scavenging assays, where DEN showed a high percentage of inhibition compared to standard antioxidants like ascorbic acid.
Data Tables
Properties
IUPAC Name |
2,6-diethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-7-5-12-10-14(16-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWCTLRFTWBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559639 | |
Record name | 2,6-Diethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107619-48-7 | |
Record name | 2,6-Diethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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